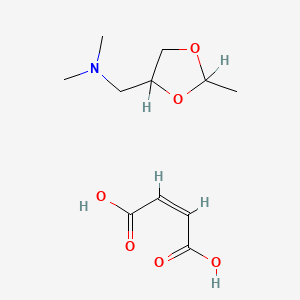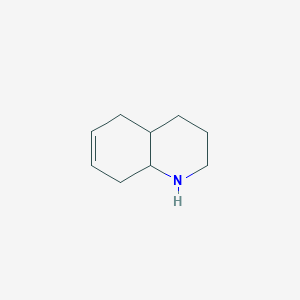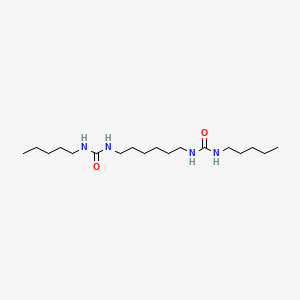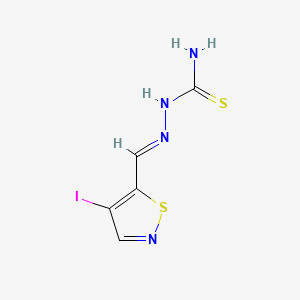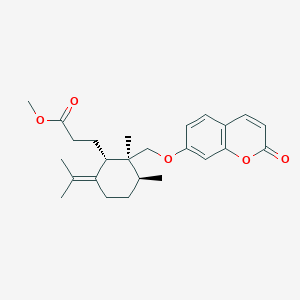
Methyl galbanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl galbanate is a sesquiterpene coumarin ester derived from galbanic acid. It is a natural product found in the genus Ferula, particularly in species such as Ferula szowitsiana. This compound has garnered attention due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Méthodes De Préparation
Methyl galbanate can be synthesized through several methods. One common synthetic route involves the esterification of galbanic acid. The process typically includes the following steps:
Wittig Reaction: This reaction forms the intermediate compound.
Oxidation: The methoxy group is oxidized using pyridinium chlorochromate (PCC).
Desilylation: The hydroxyl group at C11 is desilylated.
Addition of Umbelliferone: This step forms this compound.
Saponification: This compound is saponified with lithium hydroxide to obtain galbanic acid.
Analyse Des Réactions Chimiques
Methyl galbanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include pyridinium chlorochromate for oxidation and lithium hydroxide for saponification. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Mécanisme D'action
Methyl galbanate exerts its effects primarily through the inhibition of nitric oxide production. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in stimulated macrophages . This inhibition protects neuronally differentiated cells from nitric oxide-induced cell death, suggesting its potential use in treating neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Methyl galbanate is part of a group of sesquiterpene coumarins, which include:
- Galbanic Acid
- Farnesiferol A
- Badrakemone
- Umbelliprenin
- Aurapten
Compared to these compounds, this compound is unique due to its potent inhibition of nitric oxide production and its protective effects on neuronally differentiated cells .
Propriétés
Numéro CAS |
1206911-10-5 |
|---|---|
Formule moléculaire |
C25H32O5 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
methyl 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoate |
InChI |
InChI=1S/C25H32O5/c1-16(2)20-10-6-17(3)25(4,21(20)11-13-23(26)28-5)15-29-19-9-7-18-8-12-24(27)30-22(18)14-19/h7-9,12,14,17,21H,6,10-11,13,15H2,1-5H3/t17-,21-,25-/m0/s1 |
Clé InChI |
LWKZASDDSMSRFV-ADSMNUKGSA-N |
SMILES isomérique |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
SMILES canonique |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
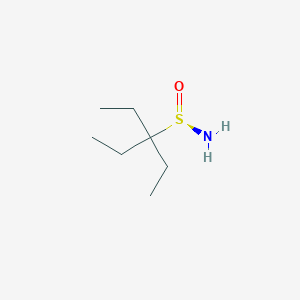
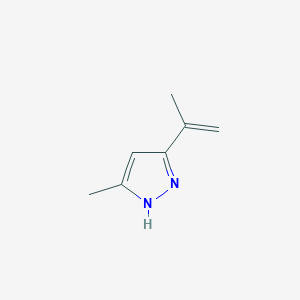

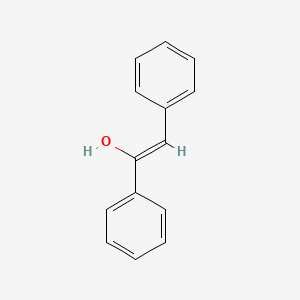

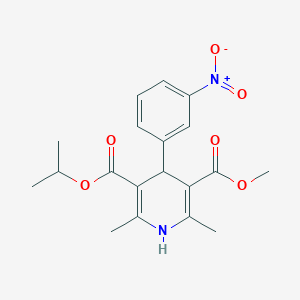
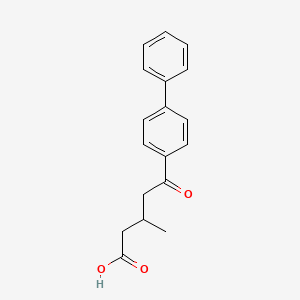
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
